7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
描述
属性
IUPAC Name |
3-(4-fluorophenyl)-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3/c25-21-12-10-19(11-13-21)22-16-27-28-23(14-15-26-24(22)28)20-8-6-18(7-9-20)17-4-2-1-3-5-17/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFYUDJMZKAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of 7-[1,1’-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
This compound inhibits CDK2, thereby disrupting the normal cell cycle progression. The inhibition of CDK2 leads to a significant alteration in cell cycle progression.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, it disrupts the transition from the G1 phase to the S phase of the cell cycle. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Result of Action
The compound shows significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2. It also induces apoptosis within HCT cells. These results suggest that the compound could be a potent anti-cancer agent.
生化分析
Biochemical Properties
7-[1,1’-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase. The nature of these interactions is likely due to the structural similarity of this compound to the nucleotide base pair of DNA and RNA.
Cellular Effects
In terms of cellular effects, 7-[1,1’-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has been found to exhibit cytotoxic activities against various cell lines. It influences cell function by altering cell cycle progression and inducing apoptosis within cells.
Molecular Mechanism
At the molecular level, 7-[1,1’-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine exerts its effects through binding interactions with biomolecules and inhibition of enzymes. For instance, it has been found to inhibit CDK2, which could lead to changes in gene expression.
Temporal Effects in Laboratory Settings
Given its significant cytotoxic activities, it is likely that it may have long-term effects on cellular function.
Metabolic Pathways
Given its structural similarity to the nucleotide base pair of DNA and RNA, it may interact with enzymes or cofactors involved in nucleotide metabolism.
Transport and Distribution
Given its biochemical properties, it may interact with various transporters or binding proteins.
生物活性
7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Structure and Properties
The compound can be characterized by its unique structure, which incorporates a biphenyl moiety and a fluorophenyl group, contributing to its biological activity. The chemical formula is , and it exhibits properties typical of heterocyclic compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) .
Table 1: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibitor |
| Compound 5i | MCF-7 | 0.3 | Induces apoptosis |
| Compound X | HCT116 | 24 | Cell cycle arrest |
In particular, compound 5i was noted for its ability to inhibit tumor growth effectively by inducing apoptosis and suppressing cell migration .
Enzymatic Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has also been studied for its inhibitory effects on various enzymes involved in cancer progression. Notably, it has been identified as a promising inhibitor of receptor tyrosine kinases such as EGFR and VEGFR2. The dual inhibition of these targets is crucial for developing effective anticancer therapies .
Table 2: Inhibitory Potency Against Enzymes
| Target Enzyme | Compound | IC50 (µM) |
|---|---|---|
| EGFR WT | This compound | 0.3 |
| EGFR T790M | Compound Y | 7.60 |
| VEGFR2 | Compound Z | 24 |
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazolo[1,5-a]pyrimidine derivatives in vitro. These studies demonstrated varying degrees of cytotoxicity across different cancer cell lines with some compounds exhibiting low resistance profiles . Molecular docking studies further elucidated the binding interactions between these compounds and their target proteins, reinforcing their potential as multitarget inhibitors.
科学研究应用
Synthesis and Structural Characterization
The synthesis of 7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine often involves multi-step processes that utilize palladium-catalyzed reactions. For instance, a study highlighted a microwave-assisted four-component synthesis that effectively produced biaryl-substituted pyrazoles with moderate to good yields. The structural characterization of synthesized compounds is typically confirmed using techniques such as NMR spectroscopy and X-ray crystallography .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidines, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Preliminary pharmacological screenings indicate that it can inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in conditions characterized by inflammation. The compound's safety profile was also assessed against standard anti-inflammatory drugs like Diclofenac, revealing lower ulcerogenic activity .
Case Studies
Several case studies have explored the applications of pyrazolo[1,5-a]pyrimidines in drug development:
- Study on Antitumor Scaffolds : A comprehensive review highlighted the role of pyrazolo[1,5-a]pyrimidines as effective antitumor scaffolds, emphasizing their ability to inhibit key enzymes involved in cancer progression. The structural diversity achieved through various synthetic routes enhances their potential as lead compounds for new drug designs .
- Inflammation Models : Another investigation utilized animal models to assess the anti-inflammatory properties of pyrazolo derivatives. The results indicated significant reductions in edema and inflammatory markers when treated with these compounds compared to controls .
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
Table 1: Substituent Impact on Activity and Selectivity
Key Findings from Comparative Studies
- Potency Enhancements: highlights that minor structural changes (e.g., cyclization of amides) can yield 200-fold increases in PDE4 inhibition. The target compound’s biphenyl group at C7 may similarly optimize binding affinity compared to smaller substituents like morpholine or trifluoromethyl .
- Selectivity Trends : Morpholine-substituted derivatives (e.g., PI3Kδ inhibitors) demonstrate isoform selectivity, whereas biphenyl groups may broaden kinase targets due to bulkier aromatic interactions .
- Synthetic Accessibility: The target compound’s monosubstituted structure likely simplifies synthesis compared to bi-pyrazolo[1,5-a]pyrimidines, which require multi-step cyclization .
准备方法
Reaction Protocol
A modified procedure from Li et al. (Search result) utilizes 4-biphenylcarbaldehyde and 3-amino-4-fluorophenylpyrazole under reflux in dimethylformamide (DMF) with calcium carbide (CaC₂) and cuprous bromide (CuBr) as catalysts. The reaction proceeds via a tandem Knoevenagel-cyclization mechanism:
- Knoevenagel condensation : The aldehyde reacts with the aminopyrazole to form an imine intermediate.
- Cyclization : Intramolecular nucleophilic attack and dehydration yield the pyrazolo[1,5-a]pyrimidine core.
Typical Conditions :
Regioselectivity Challenges
The reaction’s regioselectivity depends on the electronic effects of substituents. The 4-fluorophenyl group at C3 directs electrophilic attack to the C7 position due to its electron-withdrawing nature, favoring biphenyl incorporation at this site.
Multicomponent One-Pot Synthesis
Multicomponent reactions (MCRs) offer atom-economic advantages by combining three reactants in a single step. Ding et al. (Search result) demonstrated this using N-propargylic sulfonylhydrazones and sulfonyl azides. For the target compound, the protocol adapts as follows:
Reaction Components
- 4-Fluorophenylpropargyl aldehyde : Provides the C3 substituent.
- Biphenyl-4-yl sulfonyl azide : Introduces the C7 biphenyl group.
- Copper(I) chloride : Catalyzes cycloaddition and subsequent rearrangements.
Mechanistic Pathway
- Click Reaction : Copper-catalyzed azide-alkyne cycloaddition forms a triazole intermediate.
- Diels–Alder Cyclization : Thermal [4+2] cycloaddition constructs the pyrazolo[1,5-a]pyrimidine ring.
- Oxidative Aromatization : Air or DDQ (dichlorodicyanoquinone) oxidizes the dihydro intermediate to the aromatic product.
Optimized Conditions :
Post-Functionalization via Cross-Coupling
For late-stage diversification, Suzuki-Miyaura coupling introduces the biphenyl group after constructing the core. This method is advantageous when direct cyclocondensation fails due to steric hindrance.
Stepwise Synthesis
- Core Formation : Synthesize 7-bromo-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine via cyclocondensation.
- Suzuki Coupling : React the bromide with biphenyl-4-ylboronic acid under palladium catalysis.
Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃
- Solvent: DME/H₂O (4:1)
- Temperature: 80°C, 6 hours
- Yield: 85–90%
Reaction Optimization and Scalability
Key parameters influencing yield and purity include solvent choice, catalyst loading, and oxygen atmosphere. Data from ACS Omega (Search result) highlights the role of acetic acid and oxygen in enhancing reaction efficiency:
| Entry | Acid (Equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (4) | Air | 52 |
| 3 | HOAc (6) | O₂ | 94 |
Oxygen acts as a mild oxidant, facilitating aromatization, while acetic acid protonates intermediates to prevent side reactions.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
The biphenyl and fluorophenyl rings exhibit dihedral angles of 46.2° and 10.3°, respectively, relative to the central heterocycle. Cl···Cl interactions (3.475 Å) stabilize the crystal lattice.
常见问题
Basic Questions
What are the optimal synthetic routes for preparing 7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves cyclization reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. Microwave-assisted synthesis (150°C, 30 min) using palladium catalysts (e.g., DavePhos) and toluene as solvent significantly improves yields (48–80%) compared to classical methods . Solvent choice (e.g., DMF for aryl halide coupling) and pH control during purification (e.g., crystallization from hexane or ethanol) are critical for purity. Temperature gradients during cyclization must be carefully monitored to avoid side products .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming substituent positions and aromatic proton environments. For example, biphenyl substituents at position 7 show distinct splitting patterns due to coupling .
- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1,200 cm⁻¹ from the 4-fluorophenyl group) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives .
Advanced Questions
How can molecular docking studies predict interactions of this compound with targets like PI3Kβ or COX-2?
Methodological Answer:
- Target Selection : Use structural analogs (e.g., COX-2-selective 3-(4-fluorophenyl)-6,7-dimethyl derivatives) to guide docking into active sites .
- Software Tools : AutoDock Vina or Schrödinger Suite can model binding poses. Focus on key residues (e.g., PI3Kβ’s ATP-binding pocket) and assess hydrogen bonding with the pyrimidine core .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from kinase assays. Discrepancies may indicate unaccounted solvation effects .
What strategies resolve contradictions in biological activity data across studies of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Assay Standardization : Control variables like cell lines (e.g., S180 tumors vs. HeLa) and incubation times .
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate activity trends. For example, C-7 biphenyl groups enhance tumor uptake in PET tracers .
- Meta-Analysis : Cross-reference data from PubChem, DrugBank, and peer-reviewed studies to identify consensus mechanisms (e.g., sigma ligand activity vs. kinase inhibition ) .
How can substituent modifications optimize pharmacokinetics for in vivo applications?
Methodological Answer:
- Fluorine Substitution : Introduce ¹⁸F at C-5 (e.g., 5-((2-[¹⁸F]fluoroethoxy)methyl) derivatives) to enhance bioavailability and enable PET imaging. Radiochemical purity (>98%) is achieved via nucleophilic substitution with [¹⁸F]KF/Kryptofix 2.2.2 .
- Solubility Enhancement : Add polar groups (e.g., methoxyethylamine at C-7) while maintaining logP <5. Monitor stability under physiological pH using HPLC .
What experimental designs are recommended for evaluating antitumor efficacy in preclinical models?
Methodological Answer:
- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., S180 sarcoma) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
- In Vivo Models : Administer compounds (10–50 mg/kg) to xenograft mice. Track tumor volume and perform histopathology to assess necrosis .
- Off-Target Profiling : Test against cytochrome P450 enzymes to predict drug-drug interactions .
Data Analysis and Mechanistic Questions
How can kinetic studies elucidate the inhibition mechanism of this compound against kinases?
Methodological Answer:
- Enzyme Assays : Use time-dependent inhibition assays (e.g., ADP-Glo™ Kinase Assay) to determine inhibition constants (Kᵢ). For example, pyrazolo[1,5-a]pyrimidines targeting c-Src show competitive inhibition with ATP .
- Lineweaver-Burk Plots : Differentiate between competitive and non-competitive mechanisms by varying ATP concentrations .
What computational tools are effective for predicting metabolic pathways of this compound?
Methodological Answer:
- Software : Use Schrödinger’s Metabolism Module or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., hydroxylation at C-5 or N-demethylation) .
- In Silico CYP450 Binding : Simulate interactions with CYP3A4/2D6 isoforms to prioritize metabolites for LC-MS/MS validation .
Application in Research Tools
How can this compound be adapted as a radiotracer for tumor detection via PET imaging?
Methodological Answer:
- Radiolabeling : Synthesize ¹⁸F derivatives via nucleophilic substitution of tosylated precursors. Optimize reaction time (20 min at 100°C) and purify via HPLC .
- Biodistribution Studies : Administer [¹⁸F]5 to tumor-bearing mice. Quantify uptake (SUVmax) in tumors vs. background (e.g., brain) at 60–120 min post-injection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
